molecular formula C16H10Cl2N2O3 B5379814 (4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione

(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione

Cat. No.: B5379814
M. Wt: 349.2 g/mol
InChI Key: FDHWBIOMJMFEHN-JYRVWZFOSA-N
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Description

(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazolidine-3,5-dione core substituted with chlorophenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 1-(4-chlorophenyl)pyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c17-10-1-4-12(5-2-10)20-16(23)13(15(22)19-20)8-9-7-11(18)3-6-14(9)21/h1-8,21H,(H,19,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHWBIOMJMFEHN-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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